![molecular formula C22H17F2N3O3S B2546778 N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 879139-53-4](/img/structure/B2546778.png)

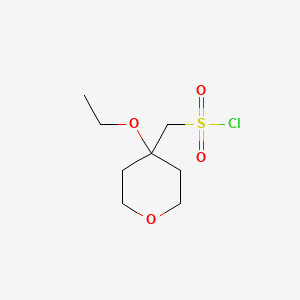

N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

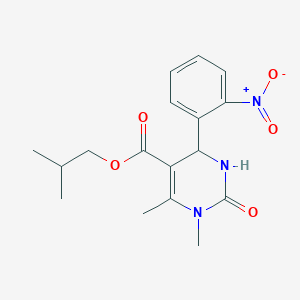

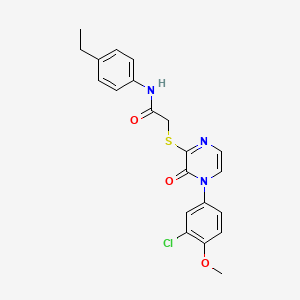

The synthesis of novel acetamide derivatives with potential herbicidal activity was explored in one study . The researchers designed and synthesized a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials. The chemical structures of these compounds were confirmed through various analytical methods, including 1H NMR, IR, mass spectrum, and elemental analyses.

Molecular Structure Analysis

In the context of molecular structure analysis, the compounds synthesized in the first study were confirmed using several analytical techniques, ensuring the accuracy of the molecular structures. Another study synthesized a series of pyrazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest. These compounds were evaluated for their affinity to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The molecular structures of these compounds were likely confirmed using similar analytical methods as in the first study.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the acetamide derivatives were not detailed in the abstract . However, it can be inferred that the reactions likely involved the formation of amide bonds and the introduction of fluorine atoms into the molecular structure. In the second study , the synthesis of pyrazolo[1,5-a]pyrimidines involved Sonogashira coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the abstracts provided. However, the herbicidal activities of the acetamide derivatives were evaluated, indicating that these properties were likely considered in relation to their biological activity . The pyrazolo[1,5-a]pyrimidines displayed subnanomolar affinity for TSPO, suggesting that their physical and chemical properties were conducive to high-affinity binding .

Case Studies and Applications

The acetamide derivatives synthesized in the first study were evaluated for their herbicidal activities against various dicotyledonous weeds, with some compounds showing good herbicidal activities at different stages of weed growth. In the second study , two of the synthesized pyrazolo[1,5-a]pyrimidines were radiolabeled and investigated for their potential as in vivo PET-radiotracers in a rodent model of neuroinflammation. These case studies demonstrate the practical applications of the synthesized compounds in agriculture and medical imaging, respectively.

Applications De Recherche Scientifique

Radiosynthesis and Imaging Applications

- Radiosynthesis of PET Radioligands : A study explored the synthesis of selective radioligands, closely related to the compound , for imaging the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008).

Antitumor and Antimicrobial Activities

- Antitumor Activities : A research study synthesized derivatives of this compound and evaluated them for in vitro antitumor activity, indicating certain selective anti-tumor activities (Xiong Jing, 2011).

- Herbicidal Activity : Another study designed and synthesized novel derivatives with significant herbicidal activities against various weeds, demonstrating the compound's potential in agricultural applications (Daoxin Wu et al., 2011).

Neuroinflammation Studies

- Neuroinflammation PET Imaging : Novel pyrazolo[1,5-a]pyrimidines, related to the compound, were synthesized and evaluated for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015).

Anti-inflammatory and Analgesic Research

- Anti-inflammatory and Analgesic Agents : A study focused on the design and synthesis of novel derivatives of the compound to screen for analgesic and anti-inflammatory activities (Muralidharan et al., 2019).

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O3S/c1-13-2-7-16(10-17(13)24)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(23)6-4-14/h2-10,18,20H,11-12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWPVJQEWKPROU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546709.png)

![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)